REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:14]#[N:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])[CH3:2].C(N(CC)CC)C>C(O)C.[Ni]>[CH2:1]([O:3][C:4]([C:6]1([CH2:14][NH2:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])[CH3:2]
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Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC12CCCCC2)C#N
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
95 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
4 g
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Type
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catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC12CCCCC2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |